
7,8-Dichloro-1,2-dihydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dichloro-1,2-dihydroquinolin-2-one: is a chemical compound with the molecular formula C9H5Cl2NO . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
作用机制
Target of Action
It is known that quinoline derivatives, such as chloroquine, primarily target the heme polymerase in malarial trophozoites
Mode of Action
Quinoline derivatives are known to inhibit the action of heme polymerase, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite . It’s plausible that 7,8-Dichloroquinolin-2-ol operates in a similar manner, but further studies are required to confirm this.
Result of Action
Quinoline derivatives are known to cause the accumulation of toxic heme in parasites, leading to their death If 7,8-Dichloroquinolin-2-ol operates in a similar manner, it may have similar effects
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-1,2-dihydroquinolin-2-one typically involves the chlorination of quinolin-2-ol. One common method includes the use of hydrochloric acid as a catalyst under microwave irradiation, which has been shown to provide high yields . Other methods may involve the use of different Bronsted acids or alternative reaction conditions such as solvent-free reactions, ionic liquids, or ultrasound-promoted synthesis .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar catalysts and reaction conditions as those used in laboratory synthesis. The focus is often on optimizing yield, purity, and cost-effectiveness while minimizing environmental impact through green chemistry approaches .
化学反应分析
Types of Reactions: 7,8-Dichloro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered biological activities.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which may possess different biological activities and applications .
科学研究应用
Chemistry: 7,8-Dichloro-1,2-dihydroquinolin-2-one is used as an intermediate in the synthesis of other quinoline derivatives, which are important in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial, antimalarial, and anticancer activities. It has shown moderate to high activity against various pathogens and cancer cell lines .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in the treatment of diseases such as malaria and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
相似化合物的比较
Chlorquinaldol: Another quinoline derivative with antimicrobial properties.
Chloroquine: A well-known antimalarial drug that shares structural similarities with 7,8-Dichloro-1,2-dihydroquinolin-2-one.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its dual chlorine substitution at positions 7 and 8 enhances its antimicrobial and anticancer properties, making it a valuable compound for further research and development .
属性
IUPAC Name |
7,8-dichloro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEDZHYTEWMTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
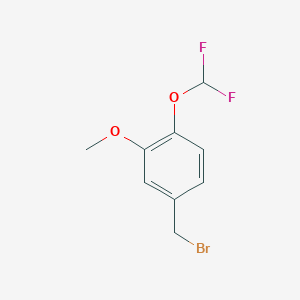
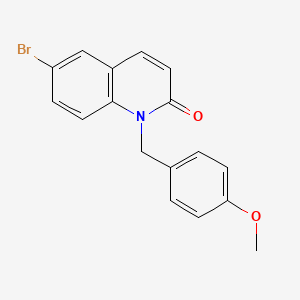
![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2837676.png)
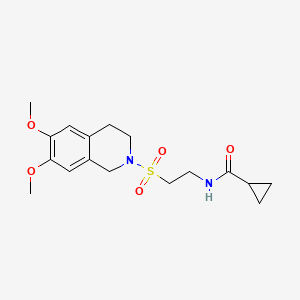
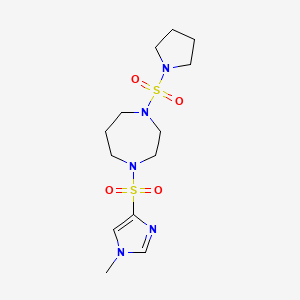
![ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2837680.png)
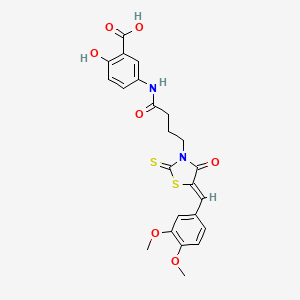
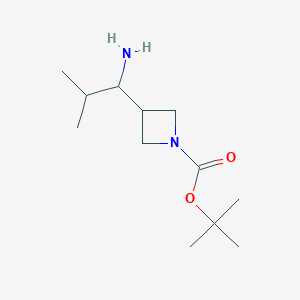
![3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-](/img/structure/B2837684.png)
![3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2837685.png)
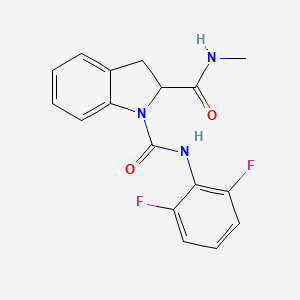
![tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate](/img/structure/B2837692.png)
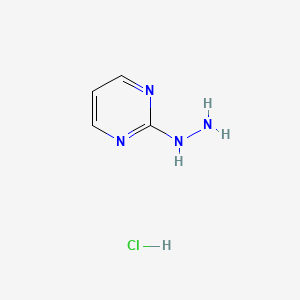
![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/new.no-structure.jpg)
